N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family It is characterized by the presence of an anilino group, a nitrophenyl group, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an aniline derivative with a nitrophenyl-substituted thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The anilino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-ANILINO-N-(2,5-DICHLOROPHENYL)-4-{4-NITROPHENYL}-1,3-THIAZOLE-5-CARBOXAMIDE
- 2-ANILINO-N-(2,5-DICHLOROPHENYL)-4-{4-NITROPHENYL}-1,3-THIAZOLE-5-CARBOXAMIDE
Uniqueness
2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and the thiazine ring structure
Properties
Molecular Formula |
C17H14N4O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H14N4O4S/c22-15-10-14(26-17(20-15)19-11-4-2-1-3-5-11)16(23)18-12-6-8-13(9-7-12)21(24)25/h1-9,14H,10H2,(H,18,23)(H,19,20,22) |
InChI Key |
YSDTZGGXFZSWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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